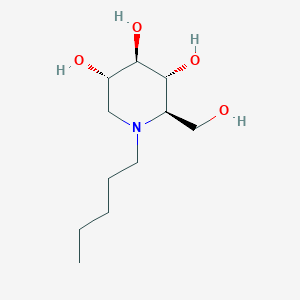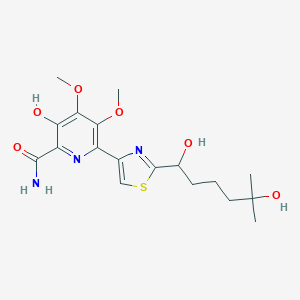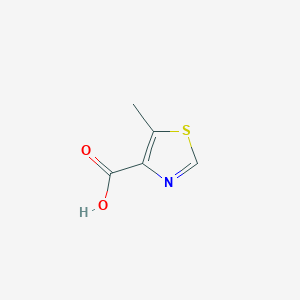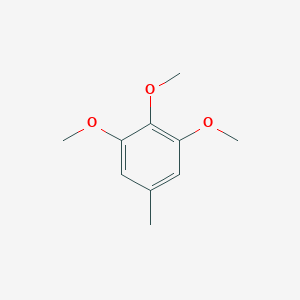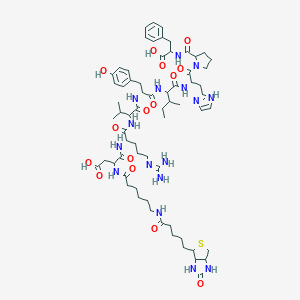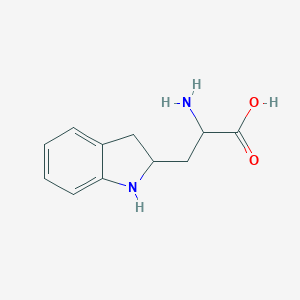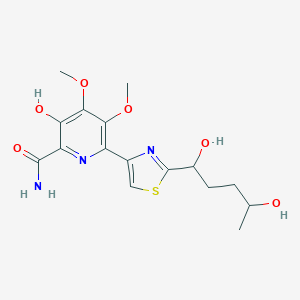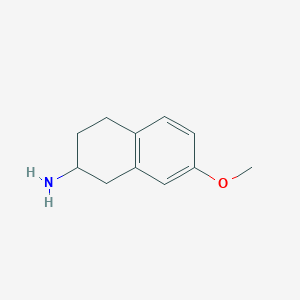
Fenoxanil
概要
説明
Fenoxanil is a systemic fungicide primarily used to control rice blast, a disease caused by the fungus Pyricularia oryzae . It belongs to the propionamide chemical class and functions as a melanin biosynthesis inhibitor . This compound is a chiral molecule, typically available as an isomeric mixture of approximately 85% of the R-isomer and 15% of the S-isomer .
作用機序
Target of Action
Fenoxanil is a fungicide that primarily targets the fungus Magnaporthe grisea, which causes rice blast disease . It belongs to a group of non-fungicidal rice blast chemicals known as melanin biosynthesis inhibitors (MBIs) .
Mode of Action
This compound operates by inhibiting melanin biosynthesis . Melanin is a crucial component of the cell walls of many fungi, providing structural integrity and protection against environmental stress. By inhibiting melanin biosynthesis, this compound weakens the fungal cell wall, making the fungus more susceptible to external stresses and less able to infect host plants .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin biosynthesis pathway . By inhibiting a key enzyme in this pathway, this compound prevents the synthesis of melanin, leading to weakened fungal cell walls and reduced fungal virulence .
Pharmacokinetics
It is known to be slightly mobile in the environment, suggesting that it may be absorbed and transported within plants to some extent
Result of Action
The primary result of this compound’s action is the control of rice blast disease . By inhibiting melanin biosynthesis in the rice blast fungus, this compound reduces the virulence of the fungus, helping to protect rice plants from infection and disease .
Action Environment
This compound is used mainly in environments where rice is grown, such as paddy fields . The efficacy of this compound can be influenced by various environmental factors, including temperature, humidity, and the presence of other organisms. For example, this compound may be less effective under conditions that favor rapid fungal growth. Additionally, the development of fungal resistance to this compound is a potential concern, particularly if the fungicide is used intensively in the same area .
生化学分析
Biochemical Properties
Fenoxanil interacts with the enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway . By inhibiting DHODH, this compound disrupts the production of pyrimidine nucleotides essential for fungal cell wall synthesis .
Cellular Effects
This compound disrupts fungal cell membrane integrity by inhibiting the synthesis of fungal cell wall components . This leads to impaired cell wall formation and ultimately inhibits fungal growth .
Molecular Mechanism
The mechanism of action of this compound involves the disruption of fungal cell membrane integrity by inhibiting the synthesis of fungal cell wall components . Specifically, this compound targets the enzyme DHODH, thereby disrupting the production of pyrimidine nucleotides essential for fungal cell wall synthesis .
Temporal Effects in Laboratory Settings
It is known that this compound has been used to control rice blast, and disease of other crops, fruits, and vegetables .
Metabolic Pathways
This compound interacts with the de novo pyrimidine biosynthesis pathway by inhibiting the enzyme DHODH . This disrupts the production of pyrimidine nucleotides, which are essential for fungal cell wall synthesis .
準備方法
The synthesis of Fenoxanil involves several steps:
Initial Reaction: 2,4-dichlorophenol reacts with sodium hydroxide and 2-methyl chloropropionate in a methyl benzene solvent at 30-70°C.
Final Reaction: The dichlorprop methyl ester is added to a methyl benzene solution containing dissolved 2-amino-2,3-dimethyl butyronitrile and sodium bicarbonate. The reaction is carried out at 0-30°C, followed by washing with water and reduced pressure distillation.
化学反応の分析
Fenoxanil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
科学的研究の応用
Fenoxanil has several scientific research applications:
Agriculture: It is widely used as a fungicide to control rice blast, improving crop yield and quality.
Nanotechnology: Research has explored the use of this compound-loaded mesoporous silica nanoparticles to enhance its delivery and efficacy in plants.
Environmental Studies: Studies on the environmental fate and ecotoxicity of this compound help understand its impact on ecosystems.
類似化合物との比較
Fenoxanil is unique among melanin biosynthesis inhibitors due to its specific mode of action and chiral nature. Similar compounds include:
Carpropamid: Another melanin biosynthesis inhibitor used to control rice blast.
Diclocymet: Functions similarly by inhibiting melanin biosynthesis in fungi.
This compound’s distinct isomeric composition and specific enzyme inhibition make it a valuable tool in agricultural fungicide applications.
特性
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(2,4-dichlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18Cl2N2O2/c1-9(2)15(4,8-18)19-14(20)10(3)21-13-6-5-11(16)7-12(13)17/h5-7,9-10H,1-4H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUOKJNROJISWRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2057942 | |
| Record name | Fenoxanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115852-48-7 | |
| Record name | Fenoxanil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115852-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenoxanil [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115852487 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenoxanil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2057942 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanamide, N-(1-cyano-1,2-dimethylpropyl)-2-(2,4-dichlorophenoxy) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOXANIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VES28A6VJ5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


